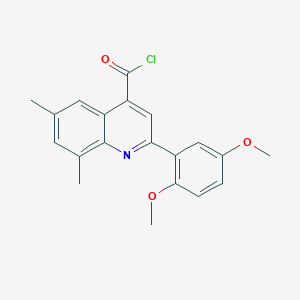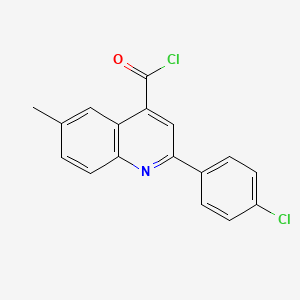![molecular formula C14H9Cl2FO2 B1420633 3-[(2-氯-6-氟苯基)氧基]苯甲酰氯 CAS No. 1160260-69-4](/img/structure/B1420633.png)
3-[(2-氯-6-氟苯基)氧基]苯甲酰氯
描述
科学研究应用
苯并异硒唑-3(2H)-酮的合成:该化合物用于合成苯并异硒唑-3(2H)-酮和苯并[b]硒吩-3(2H)-酮,其中 2-(氯硒代)苯甲酰氯促进了 2-取代的 3-羟基苯并[b]硒吩的形成 (Lisiak 和 Młochowski,2009 年)。
在 BDF 小鼠中的合成和作用:合成了该化合物的衍生物,并检查了它们在小鼠中的毒性和抗肿瘤作用,提供了对构效关系的见解 (Pero、Babiarz-Tracy 和 Fondy,1977 年)。
氮杂吲哚的酰化:该化合物用于将酰氯基团连接到氮杂吲哚,这在药物化学中具有意义 (Zhang 等人,2002 年)。
反应机理和速率常数:它参与酸衍生物(如羧酸氯化物和氟甲酸酯)的水解,其中反应机理各不相同,并且为溶剂分解反应计算三级速率常数 (Bentley,2015 年)。
C-H 酸的硒代酰化:它在活性亚甲基的硒代化和酰化中作为双功能亲电试剂,导致苯并[b]硒吩-3(2H)-酮和 3-羟基苯并[b]硒吩的产生 (KlocKrystian、Osajda 和 Mlochowski,2001 年)。
质谱药物分析:使用该化合物合成的某些化合物的氟芳基衍生物对于血浆分析的发展非常重要,突出了其在分析化学中的作用 (Murray、Watson 和 Davies,1985 年)。
有机化学中的溶剂分解:该化合物因其在溶剂分解反应中的行为而受到研究,有助于理解有机化学中的反应机理 (Park 和 Kevill,2012 年)。
经济的合成策略:它用于合成有机染料,展示了其在生产彩色颜料中的作用,这些颜料在各个行业中具有潜在应用 (Arrousse 等人,2020 年)。
聚合物合成:该化合物参与聚合物的合成,例如线性和支化的聚(3-羟基-苯甲酸酯),表明其在材料科学中的应用 (Kricheldorf、Zang 和 Schwarz,1982 年)。
氯化苯甲醛和苯甲酰氯的氟化:它用于氟化反应,与各种氟化合物的合成有关 (Banks 等人,1990 年)。
作用机制
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon at the same time that the electrons kick off onto the leaving group .
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride. For instance, the rate of reaction can be influenced by factors such as temperature, pH, and the presence of other chemicals .
安全和危害
“3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde”, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
生化分析
Biochemical Properties
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating reagent, which means it can transfer an alkyl group to other molecules. This property is crucial in the synthesis of various derivatives and intermediates in biochemical pathways . The interactions of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride with biomolecules often involve nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile, leading to the formation of new chemical bonds .
Cellular Effects
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alkylate biomolecules can lead to modifications in proteins and nucleic acids, thereby altering their function and activity . These modifications can impact cell signaling pathways by either activating or inhibiting specific signaling molecules. Additionally, changes in gene expression can occur due to the compound’s interaction with DNA and RNA, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The compound’s chloride group is highly reactive and can be replaced by nucleophiles such as amino, hydroxyl, or thiol groups present in proteins and nucleic acids . This reaction results in the formation of stable covalent bonds, leading to the modification of the target biomolecule’s structure and function. These modifications can result in enzyme inhibition or activation, changes in protein-protein interactions, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride can result in cumulative effects on cellular function, including persistent modifications to proteins and nucleic acids .
Dosage Effects in Animal Models
The effects of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal cellular processes . Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways, particularly those related to the synthesis of derivatives and intermediates in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role as an alkylating reagent is central to its involvement in these metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity .
Subcellular Localization
The subcellular localization of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPODVSNMAYSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220015 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-69-4 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)








